Cas no 2248202-31-3 ((2S)-2-methyl-3-pyridin-4-ylpropan-1-ol)

(2S)-2-Methyl-3-pyridin-4-ylpropan-1-ol is a chiral alcohol derivative featuring a pyridine moiety, which imparts unique electronic and steric properties. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The pyridinyl group enhances solubility in polar solvents and provides a versatile handle for further functionalization. This compound is particularly useful as a building block in medicinal chemistry, where its structural motifs are leveraged for drug design, including CNS-targeting agents. Its stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in research and industrial settings.
(2S)-2-methyl-3-pyridin-4-ylpropan-1-ol structure
2248202-31-3 structure
Product Name:(2S)-2-methyl-3-pyridin-4-ylpropan-1-ol
CAS No:2248202-31-3
MF:C9H13NO
MW:151.205622434616
CID:5919114
PubChem ID:67119020
Update Time:2025-06-08

(2S)-2-methyl-3-pyridin-4-ylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-methyl-3-pyridin-4-ylpropan-1-ol
    • EN300-6507379
    • 2248202-31-3
    • SCHEMBL1678529
    • (2S)-2-methyl-3-(pyridin-4-yl)propan-1-ol
    • Inchi: 1S/C9H13NO/c1-8(7-11)6-9-2-4-10-5-3-9/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1
    • InChI Key: WIKBVKJZIZSPLL-QMMMGPOBSA-N
    • SMILES: OC[C@@H](C)CC1C=CN=CC=1

Computed Properties

  • Exact Mass: 151.099714038g/mol
  • Monoisotopic Mass: 151.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 99.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 33.1Ų

(2S)-2-methyl-3-pyridin-4-ylpropan-1-ol Pricemore >>

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Additional information on (2S)-2-methyl-3-pyridin-4-ylpropan-1-ol

Recent Advances in the Study of (2S)-2-methyl-3-pyridin-4-ylpropan-1-ol (CAS: 2248202-31-3)

The compound (2S)-2-methyl-3-pyridin-4-ylpropan-1-ol (CAS: 2248202-31-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

Recent studies have highlighted the unique structural features of (2S)-2-methyl-3-pyridin-4-ylpropan-1-ol, which make it a promising candidate for targeting specific biological pathways. The compound's chiral center at the 2-position and the presence of a pyridin-4-yl group contribute to its selective binding affinity towards certain receptors and enzymes. Researchers have employed advanced synthetic techniques, including asymmetric catalysis and enantioselective synthesis, to produce high-purity samples of this compound for further investigation.

In vitro and in vivo studies have demonstrated that (2S)-2-methyl-3-pyridin-4-ylpropan-1-ol exhibits notable activity in modulating neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs). This property has sparked interest in its potential use for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, preliminary data suggest that the compound may have anti-inflammatory and analgesic effects, broadening its therapeutic scope.

Pharmacokinetic studies have also been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of (2S)-2-methyl-3-pyridin-4-ylpropan-1-ol. These studies indicate that the compound has favorable bioavailability and a relatively long half-life, making it suitable for oral administration. However, further optimization may be required to enhance its metabolic stability and reduce potential off-target effects.

One of the most exciting developments in this area is the exploration of (2S)-2-methyl-3-pyridin-4-ylpropan-1-ol as a scaffold for designing novel drug candidates. Researchers have successfully derivatized the compound to improve its potency and selectivity, leading to the discovery of several lead compounds with promising preclinical results. These derivatives are currently undergoing rigorous testing to assess their efficacy and safety profiles.

Despite these advancements, challenges remain in the development of (2S)-2-methyl-3-pyridin-4-ylpropan-1-ol-based therapeutics. Issues such as scalability of synthesis, potential toxicity, and the need for targeted delivery systems must be addressed to translate these findings into clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the drug development process.

In conclusion, (2S)-2-methyl-3-pyridin-4-ylpropan-1-ol (CAS: 2248202-31-3) represents a valuable compound with significant potential in the field of chemical biology and medicine. Ongoing research continues to uncover its multifaceted biological activities and therapeutic applications, paving the way for innovative treatments for various diseases. Future studies should focus on optimizing its pharmacological properties and advancing it through clinical trials to realize its full potential.

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